2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol
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Overview
Description
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol belongs to the class of organic compounds known as stilbenes. Stilbenes are derived from the common phenylpropene skeleton and are characterized by a 1,2-diphenylethylene moiety. The introduction of hydroxyl groups to a phenyl ring leads to stilbenoids .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol. One common method involves the hydroxylation of 2,6-dimethylphenol (also known as 2,6-xylenol) using reagents like hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired compound.
Industrial Production: In industrial settings, this compound may be produced through similar hydroxylation processes. specific industrial-scale methods and conditions are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactivity: 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol can undergo various chemical reactions:
Oxidation: It can be oxidized to form quinones or other derivatives.
Reduction: Reduction reactions may yield dihydroxy compounds.
Substitution: Substituents can be introduced at the phenolic hydroxyl group.
Condensation: It can participate in condensation reactions with aldehydes or ketones.
Hydroxylation: Hydrogen peroxide, peracids, or metal-catalyzed hydroxylation agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Acid chlorides, alkyl halides.
Condensation: Aldehydes or ketones.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction leads to dihydroxy derivatives.
Scientific Research Applications
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol finds applications in various fields:
Chemistry: As a precursor for other compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for therapeutic effects.
Industry: Used in the synthesis of polymers and other materials.
Comparison with Similar Compounds
While 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol is unique due to its specific substitution pattern, it shares similarities with other stilbenes and phenolic compounds. Some similar compounds include:
2,6-Xylenol: A positional isomer with a hydroxyl group at a different position.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A related compound with tert-butyl groups and an amino-methyl substituent.
Properties
CAS No. |
19566-72-4 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C16H16O/c1-12-10-15(11-13(2)16(12)17)9-8-14-6-4-3-5-7-14/h3-11,17H,1-2H3/b9-8+ |
InChI Key |
PAHKYLUYTGBFNW-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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